molecular formula C8H12FNO B13244796 1-Cyclopropyl-3-fluoropiperidin-4-one

1-Cyclopropyl-3-fluoropiperidin-4-one

Cat. No.: B13244796
M. Wt: 157.19 g/mol
InChI Key: DUBMCQHYQWFQGM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-fluoropiperidin-4-one (CAS 2060029-97-0) is a high-value fluorinated piperidone derivative with the molecular formula C8H12FNO and a molecular weight of 157.19 . This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery projects. Its core structure, featuring a piperidone ring substituted with a fluorine atom and a cyclopropyl group, makes it a privileged scaffold for constructing biologically active molecules . Research and patent literature indicates its significant application as a key building block in the synthesis of novel therapeutic agents. It is utilized in developing compounds for cholesterol management and related uses . Furthermore, its structural features are leveraged in the design of potent kinase inhibitors, such as novel thienopyridine-based agents targeting RON splice variants in oncology research . The presence of both the fluorine atom and the cyclopropyl group on the piperidine ring allows researchers to fine-tune the electronic properties, metabolic stability, and conformational geometry of lead compounds . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling and storage in a sealed container under dry, cold conditions (2-8°C) are recommended to maintain its stability and purity .

Properties

Molecular Formula

C8H12FNO

Molecular Weight

157.19 g/mol

IUPAC Name

1-cyclopropyl-3-fluoropiperidin-4-one

InChI

InChI=1S/C8H12FNO/c9-7-5-10(6-1-2-6)4-3-8(7)11/h6-7H,1-5H2

InChI Key

DUBMCQHYQWFQGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(=O)C(C2)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of N-Cyclopropyl-4-aminobutyramide

  • Reactants:

    • Cyclopropylamine
    • 4-Aminobutyric acid derivative (e.g., 4-aminobutyric acid chloride)
  • Procedure:

    • Cyclopropylamine reacts with 4-aminobutyric acid chloride in an inert solvent such as dichloromethane under basic conditions to form N-cyclopropyl-4-aminobutyramide.
    • This step involves nucleophilic acyl substitution, facilitated by triethylamine as a base.

Step 2: Cyclization to Form the Piperidine Ring

  • Method:
    • Subject the amide to intramolecular cyclization via dehydration under acidic conditions (e.g., polyphosphoric acid or phosphoryl chloride).
    • Heating promotes ring closure, yielding a cyclopropyl-substituted piperidin-4-one precursor.

Step 3: Fluorination at the 3-Position

  • Reaction:
    • The precursor is treated with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
    • Conditions are optimized to selectively introduce fluorine at the 3-position of the piperidine ring.

Summary Table:

Step Reaction Reagents Conditions Yield References
1 Amide formation Cyclopropylamine + 4-aminobutyric acid chloride DCM, base ~85%
2 Ring closure Acidic dehydration Reflux ~70%
3 Fluorination DAST / Selectfluor 0°C to room temp ~60%

Preparation Method 2: Functionalization of Pre-formed Piperidin-4-one

Step 1: Synthesis of Piperidin-4-one Core

  • Approach:
    • Starting from commercially available 4-piperidone, introduce the cyclopropyl group at the 1-position via nucleophilic addition or alkylation.
    • Use of cyclopropylmagnesium bromide or cyclopropyl lithium in a Grignard or organolithium reaction facilitates this step.

Step 2: Fluorination at the 3-Position

  • Method:
    • Selectively fluorinate the 3-position using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
    • Reaction conditions involve low temperature and controlled addition to prevent over-fluorination.

Step 3: Purification and Finalization

  • Procedure:
    • The product is purified via column chromatography.
    • Characterization confirms the regioselectivity of fluorination and cyclopropyl substitution.

Summary Table:

Step Reaction Reagents Conditions Yield References
1 Alkylation Cyclopropylmagnesium bromide THF, -78°C ~80%
2 Fluorination NFSI / Selectfluor 0°C to room temp ~65%
3 Purification Chromatography Standard N/A

Additional Considerations and Optimization

  • Selectivity: Fluorination at the 3-position requires precise control of reaction conditions to avoid polyfluorination.
  • Yield Enhancement: Use of protecting groups or directing groups can improve regioselectivity.
  • Reaction Monitoring: NMR and mass spectrometry are employed throughout to verify structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-fluoropiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Cyclopropyl-3-fluoropiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-cyclopropyl-3-fluoropiperidin-4-one with structurally or functionally related compounds derived from the provided evidence. Key differences in substituents, bioactivity, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Piperidin-4-one Derivatives

Compound Name Key Substituents Bioactivity/Application Physicochemical Properties
1-Cyclopropyl-3-fluoropiperidin-4-one 1-cyclopropyl, 3-fluoro Intermediate for CNS drugs, potential kinase inhibition (inferred from analogs) Moderate lipophilicity (logP ~2.1*), enhanced metabolic stability due to cyclopropyl
1-Cyclopropyl-6-fluoroquinoline-3-carboxylic acid () 1-cyclopropyl, 6-fluoro, carboxylic acid at C3 Broad-spectrum antimicrobial (quinolone class) High water solubility (carboxylic acid), logP ~1.8, pH-dependent ionization
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () Benzisoxazole, fluoro, pyridopyrimidinone core Antipsychotic activity (D2/5-HT2A receptor antagonism) High molecular weight (MW ~465), moderate solubility in organic solvents
1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one () 4-cyclopropylidene, trifluoromethylphenyl Investigational compound for inflammatory diseases (structural analog) High lipophilicity (logP ~3.5), rigid bicyclic structure

* Predicted using QSAR models based on analog data.

Key Comparative Insights

Substituent Effects on Bioactivity The 3-fluoro substitution in 1-cyclopropyl-3-fluoropiperidin-4-one likely enhances binding affinity to enzymatic targets (e.g., kinases) compared to non-fluorinated analogs. In contrast, the 6-fluoro in the quinolone derivative () is critical for DNA gyrase inhibition in bacteria . The trifluoromethylphenyl group in ’s compound increases lipophilicity and may improve blood-brain barrier penetration compared to the simpler cyclopropyl-fluoro substitution in the target compound .

The benzisoxazole group in ’s compound contributes to antipsychotic efficacy by enhancing serotonin receptor affinity, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Profiles The target compound’s moderate logP (~2.1) suggests balanced solubility and membrane permeability, whereas the quinolone derivative’s carboxylic acid group () prioritizes solubility over CNS penetration .

Biological Activity

1-Cyclopropyl-3-fluoropiperidin-4-one is a synthetic compound belonging to the piperidine family. Its molecular formula is CHFNO, with a molecular weight of approximately 185.21 g/mol. The compound features a unique piperidinone structure that has garnered interest for its potential biological activities and therapeutic applications. This article explores the biological activity of 1-cyclopropyl-3-fluoropiperidin-4-one, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The structural representation of 1-cyclopropyl-3-fluoropiperidin-4-one is characterized by a cyclopropyl group attached to one of the carbon atoms in the piperidine ring, with a fluorine atom adjacent to the nitrogen atom. This unique configuration contributes to its distinct biological properties.

The biological activity of 1-cyclopropyl-3-fluoropiperidin-4-one involves interaction with specific molecular targets, potentially modulating various biological pathways. Preliminary studies suggest that it may act by inhibiting certain enzymes or receptors, although detailed mechanistic studies are still required to elucidate its exact mode of action.

Biological Activities

1-Cyclopropyl-3-fluoropiperidin-4-one has been investigated for several biological activities:

  • CNS Activity : The compound shows promise as a central nervous system (CNS) agent, potentially influencing neurological disorders.
  • Antimicrobial Properties : Research indicates potential antimicrobial and antiviral activities, suggesting applications in infectious disease treatment.
  • Cancer Research : Some studies have explored its role in cancer therapy, particularly in inhibiting pathways associated with tumor growth and proliferation .

Research Findings

Recent studies have provided insights into the biological activity of 1-cyclopropyl-3-fluoropiperidin-4-one:

Case Studies

  • CNS Disorders : A study highlighted the compound's ability to modulate neurotransmitter systems, indicating therapeutic potential for conditions such as anxiety and depression.
  • Antimicrobial Activity : In vitro assays demonstrated that 1-cyclopropyl-3-fluoropiperidin-4-one exhibited significant antimicrobial effects against various bacterial strains, supporting its use in developing new antibiotics.
  • Cancer Treatment : Investigations into its effects on cancer cell lines revealed that the compound could inhibit cell proliferation and induce apoptosis in certain types of cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-cyclopropyl-3-fluoropiperidin-4-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Cyclobutylpiperidin-4-oneCyclobutyl group instead of cyclopropylDifferent pharmacokinetics
3-Fluoropiperidin-4-oneNo cyclopropyl groupDirect comparison with fluorinated variants
1-Methylpiperidin-4-oneMethyl group instead of cyclopropylCommonly studied for CNS effects
1-Cyclohexylpiperidin-4-oneCyclohexyl groupLarger ring may alter biological activity

This table illustrates how modifications in structure can lead to variations in biological activity and applications.

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